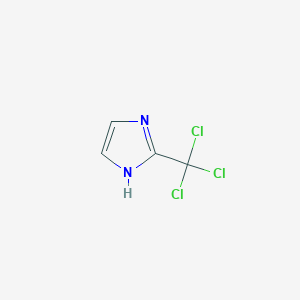
2-(三氯甲基)-1H-咪唑
描述
2-(trichloromethyl)-1H-imidazole, also known as TCMI, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. TCMI has been found to possess unique properties that make it an attractive candidate for different applications.
科学研究应用
腐蚀抑制
2-(三氯甲基)-1H-咪唑衍生物已对其在腐蚀抑制中的应用进行了研究。张等人(2015 年)研究了这些衍生物作为盐酸溶液中低碳钢的腐蚀抑制剂。他们的研究表明,与氟代取代的化合物相比,氯代取代的化合物表现出更好的抑制性能 (Zhang et al., 2015)。
有机化学中的催化
霍等人(2015 年)报道了使用手性铱配合物在光氧化还原催化中对 2-酰基咪唑进行对映选择性催化三氯甲基化。该体系产生了几个具有高对映体过量的产物,证明了 2-(三氯甲基)-1H-咪唑在催化应用中的潜力 (Huo et al., 2015)。
合成和抗菌评价
咪唑衍生物(包括 2-(三氯甲基)-1H-咪唑)的合成及其抗菌特性一直是研究的重点。拉莫斯等人(2020 年)合成了三(杂)芳基咪唑衍生物,发现它们可以抑制金黄色葡萄球菌的增殖,表明在药物开发中具有潜力 (Ramos et al., 2020)。
光谱分析和分子对接
托马斯等人(2018 年)对两种咪唑衍生物进行了研究,包括它们的合成和光谱分析。他们还通过 DFT 和分子动力学模拟探索了它们的反应性。这项研究强调了这些化合物对各种细菌菌株的抗菌活性 (Thomas et al., 2018)。
有机合成和药用应用
古拉夫等人(2022 年)重点介绍了取代咪唑在药物化学中的广泛应用。他们描述了 2,4,5-三取代咪唑的合成,强调了它们的多种药用应用,包括抗菌、抗病毒和抗癌特性 (Gurav et al., 2022)。
属性
IUPAC Name |
2-(trichloromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNBALXXHBGQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435256 | |
| Record name | 2-(trichloromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163769-73-1 | |
| Record name | 2-(trichloromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

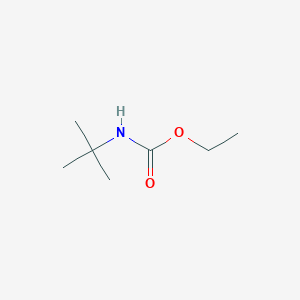
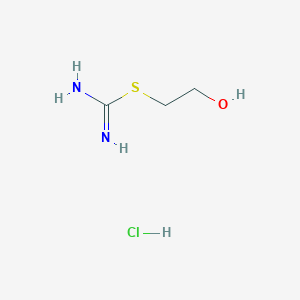

![(6S)-2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B3048220.png)

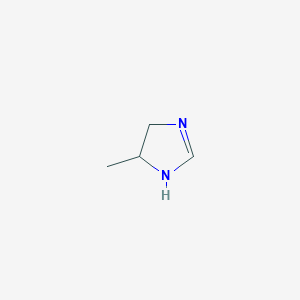



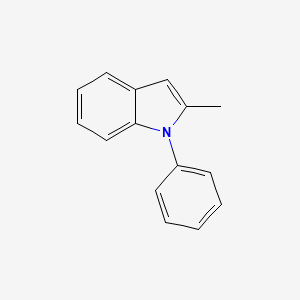
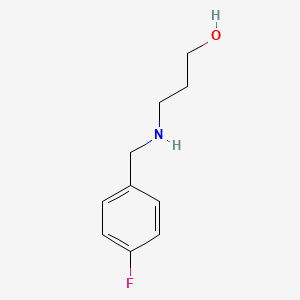
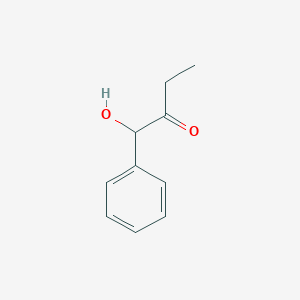
![Thieno[3,2-f]quinoline-2-carboxylic acid](/img/structure/B3048236.png)
